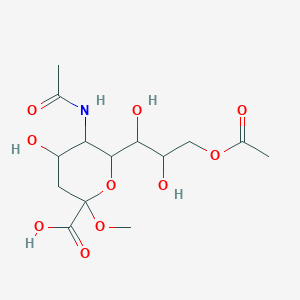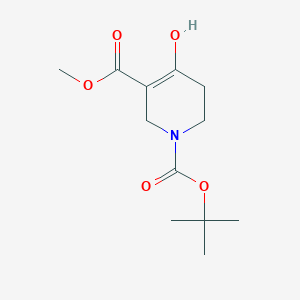
Ezetimibe-d4Diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe-d4Diacetate is a deuterium-labeled derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ezetimibe. The deuterium labeling allows for more precise tracking and analysis in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ezetimibe-d4Diacetate involves multiple steps, starting with the preparation of deuterium-labeled intermediates. One common method includes the use of [2H5] fluorobenzene to prepare [2H4] Ezetimibe . The overall yield of this synthesis is approximately 29.3%, and it involves seven steps.
Industrial Production Methods: Industrial production of this compound typically involves the use of recombinant Escherichia coli strains coexpressing carbonyl reductase and glucose dehydrogenase. This method has shown high catalytic efficiency and excellent stereoselectivity . The process is environmentally friendly and can achieve high yields and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: Ezetimibe-d4Diacetate undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ezetimibe-d4Diacetate has a wide range of applications in scientific research:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Used to track the metabolism and distribution of Ezetimibe in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ezetimibe.
Industry: Used in the development of new cholesterol-lowering drugs and formulations.
Mechanism of Action
Ezetimibe-d4Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol in the small intestine. The primary target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is responsible for the uptake of cholesterol. By inhibiting this protein, this compound reduces the delivery of cholesterol to the liver, thereby lowering blood cholesterol levels .
Comparison with Similar Compounds
Ezetimibe: The parent compound, used as a cholesterol absorption inhibitor.
Ezetimibe-glucuronide: The most abundant metabolite of Ezetimibe.
Simvastatin: Another cholesterol-lowering drug, but with a different mechanism of action.
Uniqueness: Ezetimibe-d4Diacetate is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This labeling provides a significant advantage in pharmacokinetic and metabolic studies, making it a valuable tool in the development of new drugs and therapies .
Properties
IUPAC Name |
[4-[3-[3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEGDCNFJOXKQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25F2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)


![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)


![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![(R)-N-Boc-1-[(S)-oxiran-2-ylmethoxy]-2-propanamine](/img/structure/B12287222.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)



